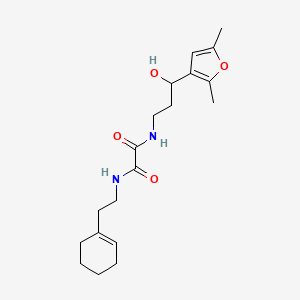

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a hybrid structure combining cyclohexenyl, hydroxypropyl, and dimethylfuran moieties. Oxalamides are known for their versatility in medicinal chemistry and flavoring applications due to their ability to act as bidentate ligands or receptor agonists. Its synthesis likely follows standard amidation protocols, as seen in analogous oxalamides .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-13-12-16(14(2)25-13)17(22)9-11-21-19(24)18(23)20-10-8-15-6-4-3-5-7-15/h6,12,17,22H,3-5,7-11H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZDYZSDYFUZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCCC2=CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H31N3O6 |

| Molecular Weight | 465.6 g/mol |

| CAS Number | 872880-77-8 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan moiety is particularly relevant, as it has been associated with the scavenging of free radicals, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Studies have suggested that oxalamides can inhibit pro-inflammatory pathways. The structural components of this compound may contribute to its ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by inflammation.

Anticancer Potential

Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest. Further research is needed to establish the efficacy of this compound against cancer.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of structurally similar oxalamides using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting potential applications in preventing oxidative damage in cells.

Study 2: Anti-inflammatory Assessment

In vitro studies on the anti-inflammatory properties of similar compounds demonstrated inhibition of COX enzymes, which are pivotal in the inflammatory process. This suggests that this compound may also exhibit similar effects.

Research Findings

Recent publications have focused on synthesizing derivatives of this compound and evaluating their biological activities. Notable findings include:

- Structure-Activity Relationship (SAR) : Variations in substituents on the oxalamide backbone significantly affect biological activity.

- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics in preliminary models.

- Toxicity Profiles : Initial toxicity assessments indicate a need for further investigation into safety profiles at therapeutic doses.

Comparison with Similar Compounds

Key Observations :

- The dimethylfuran and hydroxypropyl groups introduce steric and electronic effects distinct from the methoxy or halogenated motifs in analogs.

Pharmacological and Metabolic Comparison

Receptor Affinity and Potency

- S336 (CAS 745047-53-4) is a potent umami receptor agonist (TAS1R1/TAS1R3) with applications in flavor enhancement . Its pyridyl and methoxybenzyl groups optimize receptor binding, whereas the target compound’s furan and cyclohexene substituents may shift selectivity toward alternative targets.

- Piperazine-linked oxalamides (e.g., compounds 10 and 11 ) exhibit affinity for serotonin or dopamine receptors due to their piperazine cores, a feature absent in the target compound.

Metabolic Stability

- Oxalamides like S336 and N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide show rapid hepatic metabolism but resist amide hydrolysis, as demonstrated in rat hepatocyte studies .

- The target compound’s hydroxypropyl group may increase susceptibility to oxidative metabolism compared to analogs with ether or alkyl chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.